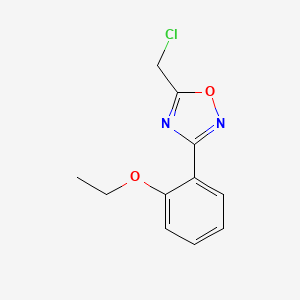

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole, also known as CMEPO, is a synthetic organic compound belonging to the oxadiazole class of compounds. CMEPO is a five-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. CMEPO is a colorless liquid at room temperature, with a melting point of -20°C and a boiling point of 131°C. CMEPO is an important intermediate in the synthesis of a variety of organic compounds and is used in a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

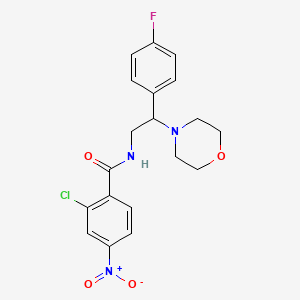

The compound 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole has been utilized in the synthesis of novel compounds with significant antibacterial properties. A study by Rai et al. (2010) describes the design, synthesis, and characterization of a series of novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. These compounds were evaluated for their in-vitro antibacterial activity, showing significant efficacy against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with the compound {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone displaying notable minimum inhibitory concentrations (Rai et al., 2010).

Heterocyclic Chemistry

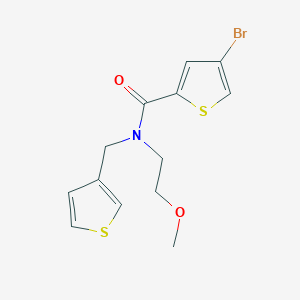

In the field of heterocyclic chemistry, 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole serves as a precursor for various chemical transformations. Rufenacht (1972) explored the synthesis of 2-alkoxy and 2-alkylthio-5-chloromethyl-1,3,4-thiadiazoles and oxadiazoles, demonstrating the compound's versatility in creating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Rufenacht, 1972).

Liquid Crystals and Photoluminescence

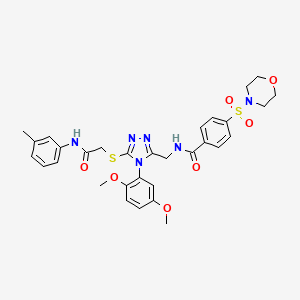

Han et al. (2010) reported the synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds derived from 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole, for their mesomorphic behavior and photoluminescent properties. These compounds exhibited cholesteric and nematic mesophases and showed strong blue fluorescence emissions, indicating their potential in optoelectronic applications (Han et al., 2010).

Antimalarial Research

The structure of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole has been explored in the synthesis of 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles by Hutt et al. (1970), which were evaluated for their antimalarial activities. These compounds showed significant activity against Plasmodium berghei in mice, highlighting the potential of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole derivatives in developing new antimalarial agents (Hutt et al., 1970).

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDZZEICDWGEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2775924.png)

![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2775935.png)

![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)